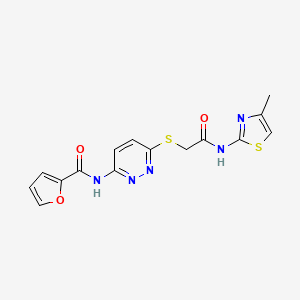

N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S2/c1-9-7-25-15(16-9)18-12(21)8-24-13-5-4-11(19-20-13)17-14(22)10-3-2-6-23-10/h2-7H,8H2,1H3,(H,16,18,21)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQERLBWIGPFKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O3S. The compound features multiple functional groups that may contribute to its biological properties, including a thiazole moiety known for its diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells. The thiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines.

- Case Studies : In a study involving thiazole derivatives, compounds with modifications at the 4-position exhibited significant anticancer activity against A431 and Jurkat cell lines, showing IC50 values lower than standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

- Potential Applications : Thiazole-containing compounds have demonstrated antibacterial and antifungal properties. The presence of the thiazole ring may enhance membrane permeability, leading to increased efficacy against pathogens.

- Research Findings : Compounds structurally related to this compound have shown promising results in inhibiting bacterial strains such as Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Thiazole Ring Modifications : Substituents on the thiazole ring can significantly influence cytotoxicity. For instance, electron-donating groups at specific positions have been shown to enhance activity .

- Functional Group Impact : The presence of amino and carbonyl groups in the side chains appears to be critical for maintaining biological activity, particularly in anticancer assays.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Anticancer | Thiazole derivatives | < 10 | Effective against A431 cells |

| Antimicrobial | Thiazole-based antibiotics | 5 - 50 | Effective against S. aureus |

| Other Activities | Various thiazole analogs | Varies | Potential for further exploration |

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes the structural and physicochemical properties of the target compound and its analogues:

Key Observations

Core Heterocycles: The pyridazine core in the target compound distinguishes it from pyrimidinone (), thiazolidinone (), and 1,4-dihydropyridine () derivatives. Pyridazine’s electron-deficient nature may influence binding interactions compared to electron-rich cores like thiazolidinone.

Substituent Diversity: The target compound’s 4-methylthiazole substituent contrasts with nitrophenyl (2d), methoxyphenyl (2e, AZ331), and hydroxy-methoxybenzylidene (2b1) groups. These differences impact electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk, which are critical for target affinity and solubility .

Thioether Linkages: All compounds feature thioether-oxoethyl bridges, but their connectivity varies. For example, the target compound links the pyridazine ring to the thiazole group, while 2d and 2e connect pyrimidinone to aryl groups. This variability may influence metabolic stability and pharmacokinetics.

Physicochemical and Pharmacological Considerations

- However, the lack of melting point or solubility data limits direct comparisons .

- Electron-Deficient Cores: Pyridazine and pyrimidinone cores may enhance interactions with electron-rich biological targets (e.g., enzyme active sites), whereas thiazolidinone and dihydropyridine cores could favor different binding modes .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:

A common approach involves cyclization reactions using acetonitrile as a solvent under reflux, followed by iodine/triethylamine-mediated sulfur cleavage to form the thiadiazole core. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides are reacted with N-phenylhydrazinecarboxamides, followed by cyclization in DMF . Key intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and purity. IR spectroscopy is used to track carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C-S-C, ~650 cm⁻¹) functional groups .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

- NMR : ¹H NMR identifies proton environments (e.g., furan protons at δ 6.4–7.2 ppm, thiazole NH at δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~165–175 ppm) and aromatic systems .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Purity (>98%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers optimize low yields in the cyclization step of thiadiazole derivatives?

Answer:

Low yields often arise from incomplete sulfur cleavage or side reactions. Strategies include:

- Catalyst Screening : Replace iodine with milder oxidants (e.g., CuI) to reduce side products .

- Solvent Optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of intermediates .

- Reaction Monitoring : Use TLC or in-situ IR to track sulfur elimination (disappearance of S-S stretch at ~500 cm⁻¹) .

Advanced: How to resolve contradictory NMR data in structurally similar analogs?

Answer:

Contradictions may stem from dynamic effects (e.g., tautomerism in thiazole rings) or solvent-dependent shifts. Solutions:

- Variable Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., pyridazine vs. furan protons) .

- Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Advanced: What mechanistic insights explain sulfur elimination during cyclization?

Answer:

The iodine/TEA system promotes oxidative desulfurization, converting thioamide intermediates into thiadiazoles via a radical pathway. Evidence includes:

- S8 Formation : Isolation of elemental sulfur confirms cleavage of C-S bonds .

- Kinetic Studies : Reaction completion within 1–3 minutes under reflux suggests a radical chain mechanism .

Basic: What purification techniques are effective for isolating the final compound?

Answer:

- Crystallization : Use ethanol/water (4:1) or DMF to isolate high-purity crystals (>95% yield) .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar byproducts .

Advanced: How does substituent variation on the thiazole ring impact bioactivity?

Answer:

Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility. For example:

- 4-Methylthiazole : Increases lipophilicity (logP ~2.5), improving membrane permeability .

- Thioether Linkers : Improve binding affinity to target proteins (e.g., kinases) via hydrophobic interactions .

Basic: What stability considerations are critical during storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan moiety .

- Moisture Control : Use desiccants to avoid hydrolysis of the carboxamide group .

Advanced: Can computational tools predict synthetic feasibility of novel analogs?

Answer:

Yes. Tools include:

- Retrosynthesis Software (Synthia, ChemAxon) : Propose routes based on known thiadiazole syntheses .

- Docking Studies (AutoDock Vina) : Screen analogs for target binding before synthesis .

Advanced: How to validate the biological relevance of in vitro data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.